Parathyroid hormone (7-34)
Description
Overview of Parathyroid Hormone (PTH) and its Endogenous Processing
Parathyroid hormone (PTH) is a critical peptide hormone primarily responsible for regulating calcium and phosphate (B84403) homeostasis in the body. tandfonline.comoup.com It is produced in the chief cells of the parathyroid glands as a 115-amino acid precursor called pre-pro-PTH. kinampark.comoup.com This precursor undergoes a two-step cleavage process, first to pro-PTH and then to the biologically active, 84-amino acid single-chain polypeptide, known as intact PTH or PTH(1-84). oup.comoup.com This mature hormone is stored in secretory granules within the parathyroid glands. kinampark.com
The synthesis and secretion of PTH are tightly regulated by the concentration of ionized calcium in the blood, detected by calcium-sensing receptors on parathyroid cells. tandfonline.comkinampark.comnih.gov Low serum calcium levels trigger the release of PTH into the bloodstream. kinampark.com Once secreted, PTH has a short half-life of approximately two to four minutes. kinampark.comrevistanefrologia.com It is rapidly metabolized and cleared from circulation, primarily by the liver and kidneys. oup.comrevistanefrologia.com The liver's Kupffer cells take up a significant portion of circulating intact PTH and cleave it into smaller fragments. oup.comoup.com This processing, along with direct secretion from the parathyroid glands, contributes to a diverse pool of PTH fragments in the blood. oup.combioscientifica.com
Diversity and Classification of Circulating PTH Fragments
The circulating form of parathyroid hormone is not a single molecular entity but a heterogeneous mixture of the full-length PTH(1-84) and various peptide fragments. revistanefrologia.combioscientifica.com In fact, fragments of the hormone are the predominant form found in the blood. nih.gov These fragments are generated from two main sources: direct secretion from the parathyroid glands and the peripheral metabolism of intact PTH(1-84) in organs like the liver and kidneys. oup.combioscientifica.com
These fragments are broadly classified based on which part of the original hormone they represent. The most abundant are carboxyl-terminal (C-terminal) fragments, which lack the amino-terminal end of the molecule. oup.comnih.gov These C-terminal fragments accumulate to particularly high levels in individuals with chronic kidney disease due to impaired renal clearance. oup.com Another class of fragments is the N-terminal fragments. While the full biological activity of PTH is attributed to the N-terminal region, specifically the (1-34) sequence, many circulating fragments that lack portions of this N-terminus are considered biologically inactive or possess different activities. oup.combioscientifica.com The existence of these various fragments, particularly C-terminal fragments like the so-called "non-(1-84) PTH" or "(7-84) PTH", has complicated the accurate measurement of biologically active hormone. revistanefrologia.com
Historical Context of Parathyroid Hormone (7-34) Research
The journey to understanding PTH(7-34) is rooted in the broader history of PTH research. After the determination of the amino acid sequence of PTH, a key finding in the 1970s was that a synthetic N-terminal fragment, PTH(1-34), could replicate the major biological actions of the full-length 84-amino acid hormone. oup.combioscientifica.com This discovery established that the N-terminal region was sufficient for biological activity and spurred the synthesis of numerous hormone fragments to dissect the relationship between structure and function. bioscientifica.com
Detailed structure-function analyses using these synthetic fragments revealed that different parts of the PTH(1-34) sequence had distinct roles. The extreme N-terminus, particularly the first two amino acids, was found to be essential for activating the PTH receptor and initiating downstream signaling, such as the production of cyclic AMP (cAMP). oup.com In contrast, the region spanning residues 15-34 was identified as the principal domain for high-affinity receptor binding. oup.comresearchgate.net
This led to the investigation of N-terminally truncated peptides. Fragments like PTH(3-34) and PTH(7-34) were synthesized and studied. It was discovered that these truncated peptides could bind to the PTH receptor but failed to activate it, a hallmark of competitive antagonists. oup.comacs.org Early research demonstrated that analogues such as [Tyr34]bPTH-(7-34)-amide could effectively inhibit PTH-stimulated adenylyl cyclase activity without possessing any agonist properties of their own. acs.orgnih.gov This established the PTH(7-34) sequence as a foundational scaffold for developing PTH receptor antagonists, which have since become invaluable tools for studying the physiological roles of PTH and its receptor. tandfonline.comresearchgate.net
Research Findings on Parathyroid Hormone (7-34)
The following tables summarize key research findings regarding the bioactivity of Parathyroid Hormone (7-34) and its analogues.
Table 1: In Vitro Bioactivity of PTH(7-34) and Analogues
Table 2: Receptor Binding and Antagonist Profile
Structure
2D Structure
Properties
CAS No. |
101380-54-5 |
|---|---|
Molecular Formula |
C156H243N47O40S2 |
Molecular Weight |
3481 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C156H243N47O40S2/c1-80(2)57-106(189-148(237)114(67-120(162)207)196-146(235)112(65-90-72-169-78-176-90)195-139(228)103(48-55-244-13)179-129(218)93(160)61-86-31-17-15-18-32-86)130(219)174-74-121(208)178-95(37-23-26-50-157)131(220)194-111(64-89-71-168-77-175-89)145(234)192-109(60-83(7)8)143(232)200-118(76-205)152(241)201-117(75-204)151(240)186-104(49-56-245-14)138(227)184-101(43-46-122(209)210)135(224)182-99(41-30-54-172-156(166)167)140(229)202-126(84(9)10)153(242)187-102(44-47-123(211)212)137(226)193-110(63-88-70-173-94-36-22-21-35-92(88)94)144(233)191-108(59-82(5)6)141(230)183-98(40-29-53-171-155(164)165)133(222)180-96(38-24-27-51-158)132(221)181-97(39-25-28-52-159)134(223)190-107(58-81(3)4)142(231)185-100(42-45-119(161)206)136(225)197-116(69-125(215)216)150(239)203-127(85(11)12)154(243)199-113(66-91-73-170-79-177-91)147(236)198-115(68-124(213)214)149(238)188-105(128(163)217)62-87-33-19-16-20-34-87/h15-22,31-36,70-73,77-85,93,95-118,126-127,173,204-205H,23-30,37-69,74-76,157-160H2,1-14H3,(H2,161,206)(H2,162,207)(H2,163,217)(H,168,175)(H,169,176)(H,170,177)(H,174,219)(H,178,208)(H,179,218)(H,180,222)(H,181,221)(H,182,224)(H,183,230)(H,184,227)(H,185,231)(H,186,240)(H,187,242)(H,188,238)(H,189,237)(H,190,223)(H,191,233)(H,192,234)(H,193,226)(H,194,220)(H,195,228)(H,196,235)(H,197,225)(H,198,236)(H,199,243)(H,200,232)(H,201,241)(H,202,229)(H,203,239)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H4,164,165,171)(H4,166,167,172)/t93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-/m0/s1 |
InChI Key |
YKGRXSLQYRREKO-DFOPOJAZSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC7=CC=CC=C7)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)N |
Other CAS No. |
101380-54-5 |
sequence |
FMHNLGKHLSSMERVEWLRKKLQDVHDF |
Synonyms |
ovine parathyroid hormone (7-34) bPTH (7-34) parathyroid hormone (7-34) PTH (7-34) |
Origin of Product |
United States |
Molecular Characterization and Structure Activity Relationships of Parathyroid Hormone 7 34
Peptide Structure and Amino Acid Sequence Features of Parathyroid Hormone (7-34)
Parathyroid hormone (7-34) is a single, non-glycosylated polypeptide chain composed of 28 amino acids. prospecbio.comraybiotech.com It represents the sequence from the 7th to the 34th residue of the mature human PTH. prospecbio.comraybiotech.com The removal of the first six amino acids from the N-terminus of PTH(1-34) eliminates the peptide's ability to activate adenylyl cyclase, a key step in signal transduction, while preserving its capacity to bind to the PTH1R. physiology.orgoup.com This structural modification is the basis for its antagonist properties. researchgate.net The sequence contains the principal determinants for receptor binding, which are primarily located within the (15-34) region of the parent hormone. oup.comresearchgate.net
Table 1: Amino Acid Sequence of Human Parathyroid Hormone (7-34) This table details the 28-amino acid sequence of human PTH(7-34).
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 7 | Serine | S |
| 8 | Valine | V |
| 9 | Glutamic Acid | E |
| 10 | Isoleucine | I |
| 11 | Glutamine | Q |
| 12 | Leucine | L |
| 13 | Methionine | M |
| 14 | Histidine | H |
| 15 | Asparagine | N |
| 16 | Leucine | L |
| 17 | Glycine | G |
| 18 | Lysine (B10760008) | K |
| 19 | Histidine | H |
| 20 | Leucine | L |
| 21 | Asparagine | N |
| 22 | Serine | S |
| 23 | Methionine | M |
| 24 | Glutamic Acid | E |
| 25 | Arginine | R |
| 26 | Valine | V |
| 27 | Glutamic Acid | E |
| 28 | Tryptophan | W |
| 29 | Leucine | L |
| 30 | Arginine | R |
| 31 | Lysine | K |
| 32 | Lysine | K |
| 33 | Leucine | L |
| 34 | Glutamine | Q |
Data sourced from publicly available protein sequence databases.
Conformational Analysis of Parathyroid Hormone (7-34) and its Analogs
The three-dimensional structure of PTH(7-34) and its analogs has been investigated using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These studies reveal that the peptide's conformation is highly dependent on its environment. In aqueous solutions, antagonist analogs of the related parathyroid hormone-related protein (PTHrP)-(7-34) show limited alpha-helical content. nih.gov However, the conformation can be significantly influenced by the solvent, such as in trifluoroethanol (TFE)-water mixtures, which are used to mimic the hydrophobic environment of the cell membrane. nih.gov
The addition of TFE to aqueous solutions of PTHrP-(7-34) antagonist analogs induces a notable increase in alpha-helical content. nih.gov Structural analyses show that the C-terminal region, specifically residues 25-34, adopts an alpha-helical conformation, a feature considered important for the peptide's interaction with its receptor. nih.gov NMR studies on the parent PTH(1-34) peptide have similarly shown that residues in the C-terminal portion (Glu19-Asp30) form an α-helix. researchgate.net The stability of this helical structure within the C-terminal domain is a crucial aspect of the hormone's primary receptor-binding domain. researchgate.netnih.gov The amphipathic nature of this C-terminal α-helix, with distinct hydrophobic and hydrophilic faces, is a key feature for receptor interaction. researchgate.net
Central Hinge Region : A kink or hinge centered around Arginine-19 (Arg19) has been identified in active antagonist analogs. This flexibility in the central region of the peptide, separating two helical segments (residues 13-18 and 20-34 in an active analog), influences the efficacy of the antagonist. nih.gov
N-Terminal Region of the Fragment : The deletion of residues 1 and 2 in the full PTH(1-34) peptide leads to a significant loss of the N-terminal α-helix. researchgate.net While PTH(7-34) lacks these residues, substitutions within its remaining N-terminal portion can greatly affect activity. For instance, replacing Glycine at position 12 with a bulkier D-Tryptophan (dTrp) in bovine PTH(7-34) enhances receptor affinity and inhibitory activity by 10- to 20-fold. nih.gov
Receptor-Bound Conformation : Photoaffinity scanning studies suggest that the receptor-bound conformation of the parent PTH(1-34) is not linear but bent. acs.org The mid-region of the hormone plays a crucial role in docking to the receptor, which helps to correctly orient the N-terminal domain for activation. acs.org Although PTH(7-34) is an antagonist, its mid-region is essential for establishing the contacts necessary for high-affinity binding.
Structural Determinants for Receptor Interaction in Parathyroid Hormone (7-34)
The interaction between PTH fragments and the PTH1R is described by a "two-domain" model. oup.comnih.gov In this model, the C-terminal portion of the ligand, which encompasses the entire PTH(7-34) sequence, binds to the N-terminal extracellular domain (N-ECD) of the receptor. oup.comphysiology.org This interaction is the primary determinant of binding affinity. oup.com
The N-ECD of the human PTH1R is the major determinant for the binding selectivity of the PTH(7-34) antagonist. physiology.org Specific residues within the receptor's N-ECD, such as Threonine-33 and Glutamine-37, have been identified as contributing to functional binding interactions with the (7-34) portion of PTH. physiology.org The interaction involves the hydrophobic face of the amphipathic C-terminal helix of the peptide binding to a hydrophobic groove within the receptor's N-ECD. nih.gov This binding is anchored by key invariant residues, including Arginine-20 and Leucine-24 in the peptide. nih.gov
Studies using engineered receptors have shown that upon binding of an agonist like PTH(1-34), the transmembrane helices (TM5 and TM6) of the receptor undergo a conformational shift relative to each other. nih.gov In contrast, the binding of the antagonist PTH(7-34) does not induce a significant change from the receptor's basal, inactive conformation. nih.gov This lack of induced conformational change is consistent with its role as an antagonist, as it occupies the binding site without triggering the structural shifts necessary for receptor activation. nih.gov
Table 2: Key Residues and Regions of PTH(7-34) in Conformation and Receptor Binding This table summarizes important structural features and their functions based on research findings.
| Region/Residue(s) | Role/Observation | Reference(s) |
|---|---|---|
| Residues 25-34 | Forms a stable, amphipathic alpha-helix crucial for receptor binding. | nih.govnih.gov |
| Arginine-19 (Arg19) | Acts as a central hinge or kink, providing flexibility between helical segments. | nih.gov |
| Glycine-12 (Gly12) | Substitution with D-Trp enhances antagonist potency and receptor affinity. | nih.gov |
| Arginine-20 (Arg20) & Leucine-24 (Leu24) | Anchor the interaction of the peptide with the receptor's extracellular domain. | nih.gov |
| Entire (7-34) Fragment | Binds to the N-terminal extracellular domain (N-ECD) of the PTH1R. | oup.comphysiology.org |
| Mid-region (e.g., 11-21) | Serves as a functional docking domain, fixing the peptide to the receptor. | acs.org |
Receptor Binding and Molecular Interactions of Parathyroid Hormone 7 34
Parathyroid Hormone 1 Receptor (PTH1R) Binding Affinity and Kinetics
Parathyroid hormone (7-34), a C-terminal fragment of parathyroid hormone (PTH), is recognized for its antagonistic properties at the parathyroid hormone 1 receptor (PTH1R). Its interaction with the receptor is characterized by a lower binding affinity compared to the full-length PTH(1-84) or the agonistic fragment PTH(1-34). This reduced affinity is reflected in its EC50 value for receptor internalization, which is approximately 10 nM, about tenfold higher than that of PTH(1-34) at 1 nM. oup.comoup.com
The binding of PTH fragments to the PTH1R is a complex process involving distinct domains of both the ligand and the receptor. The C-terminal region of PTH(1-34), specifically residues 15-34, is primarily responsible for high-affinity binding to the N-terminal extracellular domain (ECD) of the PTH1R. pnas.orgfrontiersin.org Conversely, the N-terminal region (residues 1-14) of the agonist peptides interacts with the transmembrane domain of the receptor to initiate signal transduction. pnas.orgoup.com As PTH(7-34) lacks the initial six amino acids critical for receptor activation, it can bind to the receptor without eliciting a full agonistic response, thereby acting as a competitive inhibitor. frontiersin.org
Competitive Binding Characteristics with Agonistic PTH Fragments
Parathyroid hormone (7-34) acts as a competitive antagonist of agonistic PTH fragments, such as PTH(1-34) and PTH(1-84), at the PTH1R. nih.gov This means it vies for the same binding site on the receptor, and its presence can inhibit the binding and subsequent signaling of the full agonists. Studies have shown that PTH(7-34) can inhibit radiolabeled PTH binding and PTH-stimulated adenylyl cyclase activity. nih.gov
The competitive nature of this interaction is concentration-dependent. At higher concentrations, PTH(7-34) can effectively block the receptor, preventing agonists from binding and activating it. nih.gov This inhibitory effect has been observed in various cell systems, including bone-derived rat osteosarcoma cells (ROS 17/2.8) and in bovine renal cortical membranes. nih.gov Interestingly, while primarily an antagonist, some studies have reported that at very high concentrations, PTH(7-34) can exhibit weak partial agonist activity, causing a minimal increase in cAMP production. nih.gov This suggests a complex interaction with the receptor that may not be purely inhibitory under all conditions.
The ability of PTH(7-34) to competitively inhibit PTH1R binding has been suggested as a potential contributor to the PTH resistance observed in conditions like uremia, where circulating levels of N-terminally truncated PTH fragments are elevated. nih.gov
Species-Specific Differences in PTH1R Binding of Parathyroid Hormone (7-34)
The binding affinity of PTH(7-34) to the PTH1R exhibits notable differences across species. Research has revealed that the antagonist PTH(7-34) binds to the human PTH1R with an approximately 30-fold higher affinity than it does to the rat PTH1R. physiology.orgphysiology.org
To pinpoint the receptor regions responsible for this binding selectivity, scientists have utilized chimeric receptors, which are hybrids of the human and rat PTH1Rs. These studies identified the amino-terminal extracellular domain of the receptor as the primary determinant of this species-specific binding affinity. physiology.orgphysiology.org This finding underscores the critical role of the N-terminal extracellular domain in ligand binding and in defining the pharmacological properties of the receptor across different species.
Identification of Receptor Domains Involved in Parathyroid Hormone (7-34) Binding
The interaction between PTH(7-34) and the PTH1R is a multi-domain process, a characteristic shared with other PTH fragments and ligands of class B G protein-coupled receptors. pnas.org The binding is primarily mediated by the interaction of the C-terminal portion of the ligand (residues 15-34) with the N-terminal extracellular domain (ECD) of the PTH1R. pnas.orgfrontiersin.org This interaction is crucial for conferring high affinity and specificity to the binding. pnas.org
Structural and biochemical analyses have provided detailed insights into this interaction. The PTH helix docks into a central hydrophobic groove on the PTH1R ECD. pnas.org This binding is dominated by hydrophobic interactions between specific residues of the PTH fragment and the receptor's binding groove. pnas.org
While the C-terminal part of the fragment anchors it to the ECD, the N-terminal portion (in the case of agonists) interacts with the transmembrane domain to activate the receptor. pnas.org Since PTH(7-34) lacks the first six N-terminal residues, it can bind to the ECD but is unable to effectively activate the receptor, leading to its antagonistic behavior. frontiersin.org Furthermore, studies using chimeric receptors have confirmed that the N-terminal extracellular domain is the major determinant of binding affinity for PTH(7-34). physiology.orgphysiology.org
Hypothesized Interactions with Non-Classical or Putative Receptors
While the interaction of PTH(7-34) with the PTH1R is well-documented, a growing body of evidence suggests the existence of other receptors that recognize C-terminal fragments of PTH.
Research on Undiscovered C-Terminal PTH Receptor (C-PTHR)
The quest to identify and characterize a specific C-terminal PTH receptor (C-PTHR) has been an active area of research for over two decades. nih.govoup.com This putative receptor is thought to mediate the biological effects of circulating C-terminal PTH fragments, which are present in significant amounts in the bloodstream and were once considered biologically inert. oup.comnih.gov
Evidence for the C-PTHR comes from several lines of investigation:
Specific Binding: Studies have shown specific binding of radiolabeled C-terminal PTH fragments to proteins on the surface of osteosarcoma cells and osteocytes. oup.comphysiology.org
Biological Activity: C-terminal fragments have been shown to induce biological responses, such as influencing intracellular calcium levels and regulating gene expression in bone cells that lack the PTH1R. physiology.org
Distinct Signaling: The signaling pathways activated by C-terminal fragments appear to be different from those activated by N-terminal fragments via the PTH1R. physiology.org
While the C-PTHR has not yet been cloned or fully sequenced, research has identified key amino acid residues within the PTH molecule that are critical for binding to this receptor. These include residues in the Arg25-Lys26-Lys27 sequence, the Lys53-Lys54 sequence, and other residues within the PTH(55-84) region. oup.comnih.gov The high degree of evolutionary conservation in the C-terminal region of PTH across species further supports the existence of a functional receptor for this part of the hormone. oup.com
Table of Binding Affinities and Characteristics
| Ligand | Receptor | Binding Characteristic | Species | Key Findings | Reference |
| Parathyroid Hormone (7-34) | PTH1R | Antagonist | Human, Rat | EC50 for internalization is ~10 nM. | oup.comoup.com |
| Parathyroid Hormone (7-34) | PTH1R | Competitive Antagonist | - | Inhibits binding of agonistic PTH fragments like PTH(1-34). | nih.govnih.gov |
| Parathyroid Hormone (7-34) | PTH1R | Higher Affinity | Human vs. Rat | Binds with ~30-fold higher affinity to human PTH1R than rat PTH1R. | physiology.orgphysiology.org |
| C-terminal PTH Fragments | C-PTHR (putative) | Specific Binding | - | Binds to distinct sites from PTH1R, particularly on osteocytes. | oup.comoup.comphysiology.org |
Intracellular Signaling Pathways Modulated by Parathyroid Hormone 7 34
Effects on Adenylyl Cyclase/cAMP Signaling Pathway
The most well-characterized effect of PTH(7-34) is its antagonistic action on the adenylyl cyclase (AC)/cyclic AMP (cAMP) pathway, which is the canonical signaling route for PTH(1-34).
Parathyroid hormone (7-34) is recognized as a competitive antagonist of PTH1R-mediated adenylyl cyclase activation. nih.gov Unlike PTH(1-34), which robustly stimulates the conversion of ATP to cAMP, PTH(7-34) binds to the PTH1R without initiating this signaling cascade. oup.comresearchgate.net Studies in various cell types, including distal kidney cells and Chinese hamster ovary (CHO) cells, have consistently demonstrated that PTH(7-34) fails to induce the accumulation of intracellular cAMP. oup.comresearchgate.netphysiology.org Furthermore, by occupying the receptor, it effectively blocks the binding of agonist ligands like PTH(1-34), thereby inhibiting their ability to stimulate adenylyl cyclase activity. Peptides lacking the initial six amino-terminal residues, such as PTH(7-34), function as competitive antagonists of this pathway. nih.govphysiology.org Some synthetic analogs, such as [Tyr34]bPTH(7-34)NH2, are noted for being pure antagonists, lacking the partial agonist activity sometimes observed with other fragments. nih.gov
| PTH Fragment | Effect on Adenylyl Cyclase (AC) / cAMP Production | Cell System/Context | Source(s) |
| PTH(1-34) | Potent Agonist (Stimulates AC/cAMP) | Kidney Cells, Osteoblastic Cells | oup.comphysiology.orgoup.com |
| PTH(1-31) | Agonist (Stimulates AC/cAMP) | Distal Kidney Cells | oup.comphysiology.org |
| PTH(7-34) | Antagonist (No stimulation; inhibits PTH(1-34) effect) | Distal Kidney Cells, CHO-PTH1R Cells | oup.comresearchgate.netphysiology.org |
| [Tyr34]bPTH(7-34)NH2 | Antagonist (No agonist activity) | ROS 17/2.8 Cells | nih.gov |
| PTHrP(7-34)NH2 | Antagonist (with some partial agonism) | ROS 17/2.8 Cells | nih.gov |
The PTH1R is a G protein-coupled receptor (GPCR) that, upon activation by PTH(1-34), undergoes a conformational change allowing it to couple to and activate the stimulatory G protein, Gαs. This Gαs activation is what initiates the adenylyl cyclase cascade. The antagonistic action of PTH(7-34) stems from its inability to induce this specific conformational change. The N-terminal residues (specifically amino acids 1 and 2) of PTH are critical for the activation of the Gαs/adenylyl cyclase pathway. physiology.org Since PTH(7-34) lacks this N-terminal activation domain, it can bind to the receptor but fails to trigger the subsequent coupling to Gαs. nih.govphysiology.org This binding without activation constitutes competitive antagonism, preventing Gαs-mediated signal transduction by the full-length hormone.
Influence on Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways
Similar to its effect on the adenylyl cyclase pathway, PTH(7-34) does not activate the phospholipase C (PLC) signaling cascade. Activation of PLC by PTH(1-34) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Research has shown that PTH(7-34) fails to stimulate PLC activity or induce calcium fluxes in various cell models. oup.comresearchgate.netphysiology.org This indicates that the fragment is also an antagonist of the Gαq/11-PLC-PKC pathway. However, one study using human PTHrP (7-34) amide found that its stimulatory effect on DNA synthesis in proximal tubule cells was blocked by a PKC inhibitor. nih.gov This suggests a potential for complex, indirect interactions with PKC-dependent processes in specific cellular contexts, even in the absence of direct PLC activation by the peptide itself.
Modulation of Extracellular Signal-Regulated Kinase (ERK1/2) Activation
The influence of PTH(7-34) on the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is more complex and reveals a phenomenon known as biased agonism.
Activation of ERK1/2 by PTH(1-34) is typically biphasic in certain cell lines like HEK293. It involves an early, transient phase (peaking around 5-10 minutes) that is dependent on classical G protein signaling (both Gαs/PKA and Gαq/PKC) and a later, sustained phase that is G protein-independent. nih.govoup.com Because PTH(7-34) does not activate Gαs or Gαq, it does not trigger this early, G protein-dependent phase of ERK activation. nih.govnih.gov This dissociation highlights its inability to utilize the canonical second messenger-dependent kinases (PKA and PKC) to phosphorylate ERK1/2.
Despite its antagonism of G protein pathways, certain analogs of PTH(7-34) have been shown to function as "biased agonists," selectively activating ERK1/2 through a β-arrestin-dependent mechanism. nih.govnih.gov Analogs such as [d-Trp12,Tyr34]PTH-(7-34) have been specifically identified for their ability to promote the recruitment of β-arrestins to the PTH1R. nih.govnih.gov
Upon binding of such a biased ligand, the receptor-β-arrestin complex acts as a signal-transducing scaffold, recruiting and activating components of the MAPK cascade, which leads to the phosphorylation of ERK1/2. nih.gov This activation is independent of G protein coupling and corresponds to the sustained phase of ERK activation observed with PTH(1-34). nih.gov This β-arrestin-mediated signaling pathway has been demonstrated to be sufficient to promote anabolic bone formation in vivo, independent of G protein activation. nih.gov
It is important to note that the ability of PTH(7-34) and its analogs to activate ERK is context-dependent, with some studies reporting no significant ERK phosphorylation in certain cell types, such as distal kidney epithelial cells or in specific HEK293-PTH1R cell experiments. physiology.orgresearchgate.net This suggests that the coupling of the PTH1R-β-arrestin complex to the ERK pathway can be cell-type specific.
| Ligand | Cell Type | G-Protein Signaling (cAMP/PLC) | ERK1/2 Activation Mechanism | Source(s) |
| PTH(1-34) | HEK293 Cells | Yes | Biphasic: Early G-protein dependent, Late β-arrestin dependent | nih.govoup.com |
| PTH(7-34) | Distal Kidney Cells | No | No significant effect observed | physiology.org |
| PTH(7-34) | HEK293-PTH1R Cells | No | No induction of phosphorylation observed in one study | researchgate.net |
| [d-Trp12,Tyr34]PTH-(7-34) | HEK293 Cells | No | G-protein independent, β-arrestin dependent | nih.govnih.gov |
G Protein Coupling and Receptor Conformational States
The interaction of Parathyroid Hormone (7-34), an N-terminally truncated fragment of Parathyroid Hormone (PTH), with the Parathyroid Hormone 1 Receptor (PTH1R) results in distinct intracellular signaling outcomes compared to the full agonist, PTH(1-34). This difference is rooted in the specific G protein coupling and receptor conformational states induced by the ligand.
Parathyroid Hormone (7-34) is predominantly characterized as a competitive antagonist of the PTH1R. nih.govoup.com Its binding to the receptor does not typically lead to the activation of the classical G protein-mediated signaling pathways. Research has consistently shown that PTH(7-34) fails to stimulate or only weakly stimulates the primary downstream effectors associated with PTH1R activation. Specifically, it does not cause a significant increase in the production of cyclic adenosine (B11128) monophosphate (cAMP) or inositol phosphates (IP). physiology.orgoup.com This indicates a lack of effective coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cAMP, and the Gq/11 protein, which activates phospholipase C (PLC). oup.comphysiology.org In contrast, the agonist PTH(1-34) robustly activates both Gs and Gq/11 signaling cascades. physiology.orgnih.gov
The differential signaling is a direct consequence of the distinct conformational states the PTH1R adopts upon binding to PTH(7-34) versus PTH(1-34). Ligand binding to a G protein-coupled receptor (GPCR) induces or stabilizes specific conformations that determine its activity and coupling to intracellular effectors. Studies utilizing engineered disulfide bond strategies to probe the receptor's structure have provided direct evidence for these ligand-specific conformations. When the agonist PTH(1-34) binds, it induces a conformational shift that brings the extracellular ends of transmembrane (TM) helices 5 and 6 of the PTH1R into closer proximity. nih.govnih.gov This movement is a critical step in receptor activation. However, when the antagonist PTH(7-34) binds, it does not induce this conformational change; instead, it is thought to stabilize the receptor in an inactive state relative to G protein activation. nih.govnih.gov
Interestingly, despite its inability to activate G protein signaling, PTH(7-34) has been shown to promote the internalization of the PTH1R. physiology.orgoup.comnih.gov This phenomenon, where receptor endocytosis occurs without prior G protein activation, suggests that the receptor conformation required for internalization is distinct from the one required for G protein coupling. oup.comnih.gov This dissociation of signaling from internalization highlights the complexity of receptor dynamics, where PTH(7-34) can stabilize a conformation that is recognized by the cellular endocytic machinery (potentially involving β-arrestins, though some internalization may be independent) but is incompetent for activating heterotrimeric G proteins. nih.gov
A modified analog, [D-Trp12,Tyr34]-PTH(7-34), further illustrates the principle of biased agonism, where a ligand can selectively engage certain signaling pathways over others. This analog acts as an inverse agonist for Gs-cAMP signaling while simultaneously functioning as a biased agonist for the β-arrestin pathway. nih.govresearchgate.netoup.com This underscores that the PTH(7-34) peptide scaffold is inherently deficient in activating canonical G protein pathways. nih.gov
Table 1: Comparative Effects of PTH(1-34) and PTH(7-34) on PTH1R Signaling
This table summarizes the differential effects of the agonist PTH(1-34) and the antagonist PTH(7-34) on key aspects of PTH1R-mediated signaling.
| Ligand | Gs Activation (cAMP Production) | Gq Activation (PLC/IP Accumulation) | Receptor Internalization | Induced Receptor Conformation |
| PTH(1-34) | Yes physiology.orgphysiology.orgnih.gov | Yes physiology.orgphysiology.orgnih.gov | Yes physiology.orgoup.comnih.gov | Active (promotes G protein coupling) nih.govnih.gov |
| PTH(7-34) | No / Insignificant physiology.orgoup.com | No / Insignificant physiology.orgoup.com | Yes physiology.orgoup.comnih.gov | Inactive (relative to G protein activation) nih.govnih.gov |
Receptor Trafficking and Regulation by Parathyroid Hormone 7 34
Ligand-Induced Parathyroid Hormone 1 Receptor (PTH1R) Internalization
The endocytosis of PTH1R is a crucial mechanism for attenuating signal transduction and regulating the number of receptors at the cell surface. Interestingly, this process is not exclusively triggered by receptor activation. nih.gov Research has demonstrated that receptor internalization can be dissociated from the activation of downstream signaling cascades like adenylyl cyclase and phospholipase C. oup.comoup.comphysiology.org The peptide PTH(7-34) serves as a key tool in studying this phenomenon, as it induces robust receptor endocytosis without initiating the canonical signaling pathways associated with activating ligands. oup.comoup.comnih.gov
Parathyroid Hormone (7-34) has been shown to be a potent inducer of PTH1R internalization. oup.comoup.com Studies using quantitative, real-time fluorescence microscopy in kidney distal convoluted tubule cells revealed that PTH(7-34) rapidly and efficiently stimulates PTH1R endocytosis. oup.comoup.comcapes.gov.br In some cell types, the endocytosis prompted by PTH(7-34) is even more extensive and rapid than that elicited by the activating ligand PTH(1-34). oup.comcapes.gov.br
The concentration dependence of this process has been characterized, with a half-maximal effective concentration (EC₅₀) for PTH1R internalization of approximately 10 nM for PTH(7-34). oup.comoup.com This is about tenfold higher than the EC₅₀ for PTH(1-34) (approx. 1 nM), a difference that reflects the reduced binding affinity of the truncated PTH(7-34) fragment for the receptor. oup.comoup.com The internalization process is dependent on dynamin and clathrin, indicating it proceeds via the classical pathway for GPCR endocytosis. oup.comnih.gov
A striking difference exists between the internalization dynamics induced by PTH(7-34) and activating ligands such as PTH(1-34). While both peptides promote the internalization of the PTH1R, the cellular consequences and subsequent receptor fate are distinct. nih.govnih.gov
Activating ligands like PTH(1-34) stimulate adenylyl cyclase (AC) and phospholipase C (PLC) signaling pathways concurrently with receptor endocytosis. oup.comnih.gov In contrast, PTH(7-34) induces receptor internalization without activating these primary signaling effectors. oup.comoup.comnih.gov This dissociation is further highlighted by the action of other fragments like PTH(1-31), which can activate AC and PLC but fails to promote significant receptor internalization. oup.comphysiology.org
Table 1: Comparative Effects of PTH Ligands on PTH1R Internalization and Signaling
| Feature | Parathyroid Hormone (1-34) | Parathyroid Hormone (7-34) | Parathyroid Hormone (1-31) |
| AC/PLC Activation | Yes oup.comnih.gov | No oup.comnih.gov | Yes oup.comphysiology.org |
| PTH1R Internalization | Yes oup.comnih.gov | Yes, rapid and extensive oup.comoup.com | No oup.comphysiology.org |
| Internalization EC₅₀ | ~1 nM oup.comoup.com | ~10 nM oup.comoup.com | Not Applicable |
| Receptor Recycling | Fast and complete (~2 hrs) nih.govnih.gov | Slow and incomplete nih.govnih.gov | Not Applicable |
Post-Internalization Receptor Sorting and Fate
The journey of the PTH1R does not end with its removal from the cell surface. The specific ligand that triggers internalization dictates the receptor's subsequent intracellular sorting and ultimate fate, which can range from recycling back to the membrane to degradation. nih.govnih.gov
The slow and incomplete recycling of PTH1R observed after PTH(7-34) treatment is a direct consequence of the receptor being targeted for degradation. nih.govnih.gov This process leads to a net loss of cellular receptors, a phenomenon known as downregulation. nih.govmolbiolcell.org Research has shown that this degradation is primarily mediated by the proteasome, a major cellular machinery for protein disposal. nih.govmolbiolcell.org The involvement of the proteasome was confirmed in studies where treatment with the proteasome inhibitor MG-132 effectively blocked the degradation of PTH1R induced by PTH(7-34). nih.gov
Crucially, this degradative process is contingent upon prior receptor internalization. nih.gov When PTH(7-34)-induced endocytosis is blocked, for instance by expressing the scaffolding protein NHERF1 which tethers the receptor to the cytoskeleton, subsequent receptor degradation is also prevented. nih.gov This confirms that the receptor must first be removed from the plasma membrane to be targeted to the proteasomal pathway by PTH(7-34). In the presence of PTH(7-34), the half-life of the PTHR is significantly reduced, decreasing from a basal level of 12 hours to approximately 7 hours. nih.gov
Ubiquitination, the post-translational modification of a protein with ubiquitin molecules, is a key signal that governs protein trafficking and degradation. In the context of PTH1R, ubiquitination plays a pivotal role in the differential sorting induced by activating versus non-activating ligands. nih.govmdpi.com
Both PTH(1-34) and PTH(7-34) stimulate the polyubiquitination of the PTH1R. nih.govnih.govresearchgate.net Specifically, they promote the formation of Lys48-linked polyubiquitin (B1169507) chains, which classically serve as a signal for proteasomal degradation. nih.gov However, the dynamics of this ubiquitination signal differ dramatically between the two ligands. Following stimulation with the activating ligand PTH(1-34), the ubiquitination of PTH1R is transient. nih.govresearchgate.net In stark contrast, stimulation with the non-activating ligand PTH(7-34) results in a sustained polyubiquitination of the receptor. nih.govmdpi.comresearchgate.net This prolonged ubiquitin signal is what ultimately commits the receptor to the degradative pathway instead of the recycling pathway. mdpi.comoup.com
The transient nature of ubiquitination is controlled by deubiquitinating enzymes (DUBs), which remove ubiquitin tags. The differential fate of the PTH1R after exposure to PTH(1-34) versus PTH(7-34) is explained by their distinct effects on a specific DUB, Ubiquitin-Specific Protease 2 (USP2). nih.govresearchgate.netoup.com
The activating ligand PTH(1-34) not only triggers transient ubiquitination but also induces the expression of USP2. nih.govresearchgate.netoup.com This upregulation of USP2 facilitates the rapid removal of ubiquitin chains from the PTH1R, thereby promoting its stabilization and recycling to the cell surface. nih.govmdpi.com
Conversely, PTH(7-34) fails to induce the expression of USP2. nih.govresearchgate.netoup.com The absence of this "de-tagging" enzyme allows the ubiquitin chains on the PTH1R to persist. oup.com This sustained ubiquitination state is interpreted by the cell as an irreversible signal for degradation, leading to the receptor's destruction by the proteasome. nih.govmdpi.comoup.com This mechanism can be experimentally manipulated; the overexpression of USP2 in cells is sufficient to prevent PTH(7-34)-induced degradation of the PTH1R, rescuing it from downregulation. nih.govnih.govresearchgate.net
Table 2: Differential Regulation of PTH1R by Ubiquitination
| Regulatory Step | Mediated by Parathyroid Hormone (1-34) | Mediated by Parathyroid Hormone (7-34) |
| PTH1R Ubiquitination | Transient nih.govresearchgate.net | Sustained nih.govmdpi.comresearchgate.net |
| USP2 Expression | Induced/Upregulated nih.govoup.com | No change nih.govoup.com |
| Primary Receptor Fate | Recycling nih.govnih.gov | Proteasomal Degradation nih.govnih.gov |
| Overall Effect | Signal termination, receptor resensitization | Receptor Downregulation nih.govmolbiolcell.org |
Biological Actions of Parathyroid Hormone 7 34 in Preclinical Models
Antagonistic Effects on Calcium Homeostasis Regulation
In experimental settings, PTH(7-34) and the related endogenous fragment PTH(7-84) have been shown to counteract the primary function of full-length PTH, which is to increase serum calcium levels. This antagonistic action is a key feature of its biological profile.
In vivo Inhibition of Calcemic Actions of Full-Length PTH and PTH(1-34)
Studies in various animal models have demonstrated that PTH(7-34) can effectively inhibit the hypercalcemic effects of both endogenous PTH(1-84) and exogenously administered PTH(1-34). In thyroparathyroidectomized rats, a model where the natural sources of PTH are removed, the administration of PTH(7-34) analogues has been shown to block the expected rise in plasma calcium that occurs following a PTH(1-34) challenge. oup.comjci.org
The fragment human PTH(7-84) has also been shown to inhibit the calcemic actions of both PTH(1-84) and PTH(1-34) in parathyroidectomized animals. nih.gov This inhibition of calcium mobilization from bone highlights its role as a functional antagonist in vivo. oup.comjci.org It has been suggested that this antagonism may not be a simple competitive inhibition at the type 1 PTH receptor (PTH1R), as the effect is observed at concentrations lower than would be predicted for such a mechanism. nih.gov When administered concurrently with PTH(1-84), PTH(7-84) was found to antagonize the calcemic actions in rats. isciii.es
| Preclinical Model | PTH Agonist | Antagonist | Observed Effect | Reference |
|---|---|---|---|---|
| Thyroparathyroidectomized Rats | hPTH(1-34) | [Tyr34]bovine PTH-(7-34)-amide | Inhibition of PTH-mediated elevation of plasma calcium. | oup.comjci.org |
| Parathyroidectomized Animals | hPTH(1-34) or hPTH(1-84) | hPTH(7-84) | Inhibition of calcemic actions. | nih.gov |
| Parathyroidectomized Rats | PTH(1-84) | PTH(7-84) | Antagonized the calcemic actions of PTH(1-84) when co-administered. | isciii.es |
Effects on Bone Cell Biology
In vitro studies using bone cell cultures have revealed that PTH(7-34) and related C-terminal fragments can directly influence the cells responsible for bone remodeling: osteoclasts and osteoblasts.
Modulation of Osteoclast Formation and Resorption in vitro
Research indicates that PTH(7-34) and its longer counterpart, PTH(7-84), can inhibit bone resorption. In cultures of neonatal mouse calvariae, human PTH(7-84) was found to significantly reduce the basal release of pre-incorporated calcium, a direct measure of bone resorption. oup.com Furthermore, it inhibited resorption induced by various stimuli, including PTH(1-84), PTH(1-34), and 1,25-dihydroxyvitamin D3. oup.com
This anti-resorptive effect appears to be linked to an impairment of osteoclast differentiation. oup.com In murine bone marrow cultures, human PTH(7-84) lowered the formation of osteoclast-like cells that are dependent on vitamin D. oup.com These actions suggest that the fragment acts via receptors that are distinct from the classical PTH1R. oup.com
| In Vitro Model | Treatment | Concentration | Effect on Osteoclast Biology | Reference |
|---|---|---|---|---|
| Neonatal Mouse Calvariae (45Ca release assay) | hPTH(7-84) | 300 nM | Reduced basal bone resorption by approximately 50%. | oup.com |
| Murine Bone Marrow Cultures | hPTH(7-84) | 300 nM | Lowered VitD-dependent formation of osteoclast-like cells by 70%. | oup.com |
| Murine Bone Marrow Cultures | hPTH(39-84) | 3000 nM | Lowered VitD-dependent formation of osteoclast-like cells by 70%. | oup.com |
Influence on Osteoblast Activity and Differentiation in vitro (e.g., alkaline phosphatase expression)
The effect of PTH(7-34) on osteoblasts, the cells responsible for bone formation, appears to be complex and dependent on the experimental model and the maturation state of the cells. In some contexts, it has no effect or is inhibitory, while in others, it promotes osteoblastic differentiation.
For instance, in cultures of human periodontal ligament cells, PTH(7-34) had no effect on alkaline phosphatase (ALP) activity in less mature, preconfluent cultures. nih.gov However, in more mature, confluent cultures, the same fragment led to a decrease in ALP activity. nih.gov
Conversely, studies using MC3T3-E1 pre-osteoblastic cells and primary rat calvarial cells showed that treatment with PTH(7-34) increased the expression of osteocalcin, a late marker of osteoblast differentiation. oup.comepa.gov In these models, PTH(7-34) also promoted the formation of mineralized nodules, a key indicator of functional osteoblast activity. oup.comepa.gov Other research has shown that unlike N-terminal PTH fragments, PTH(7-34) does not induce the expression of fra-2, an important transcription factor in osteoblasts, indicating it operates through different signaling pathways. oup.comnih.gov
| Cell Model | Cell Maturation State | Treatment | Effect on Osteoblast Markers | Reference |
|---|---|---|---|---|
| Human Periodontal Ligament Cells | Preconfluent (less mature) | PTH(7-34) | No effect on Alkaline Phosphatase (ALP) activity. | nih.gov |
| Human Periodontal Ligament Cells | Confluent (more mature) | PTH(7-34) | Decreased Alkaline Phosphatase (ALP) activity. | nih.gov |
| MC3T3-E1 Cells & Primary Rat Calvarial Cells | Differentiating | PTH(7-34) | Increased Osteocalcin (OCN) expression and mineralized nodule formation. | oup.comepa.gov |
| MC3T3-E1 Preosteoblastic Cells | - | PTH(7-34) | Did not induce fra-2 mRNA expression. | oup.comnih.gov |
Indirect Regulation of Bone Remodeling through Cellular Interactions
The evidence suggests that PTH(7-34) regulates bone remodeling indirectly. By inhibiting the formation and resorptive activity of osteoclasts, it shifts the balance of remodeling away from bone breakdown. oup.com Furthermore, its actions may be mediated through other bone cells, such as osteocytes. It has been proposed that related peptides act on osteocytes, which then regulate osteoclast differentiation through the release of signaling molecules like cytokines. isciii.es PTH(7-34) is used in such studies as a tool to demonstrate the involvement of specific PTH receptors in this cellular cross-talk. isciii.es This indicates a role for PTH(7-34) in the complex communication network between bone cells that governs the continuous process of bone remodeling.
Actions in Non-Skeletal Tissues (Experimental Contexts)
The antagonistic properties of PTH(7-34) have also been observed in non-skeletal tissues, primarily the kidney. Early studies demonstrated that analogues like [Tyr34]bovine PTH-(7-34)-amide could completely inhibit PTH-stimulated increases in urinary phosphate (B84403) and cyclic AMP excretion in renal-based assays. oup.comjci.org This finding established its role as a PTH antagonist in the kidney, blocking the phosphaturic action of the full-length hormone.
More broadly, PTH(7-34) is widely used in experimental contexts as a competitive antagonist to probe the function of the PTH/PTHrP receptor system in various tissues, including those outside of the skeleton, such as in hair follicles where PTH receptor signaling plays a role in the hair growth cycle.
Stimulation of Hair Growth and Epidermal Proliferation in Murine Models
Parathyroid hormone (7-34), a fragment of the full-length parathyroid hormone, has demonstrated significant effects on hair follicle cycling and epidermal cell growth in various murine models. Acting as an antagonist to the parathyroid hormone/parathyroid hormone-related peptide (PTH/PTHrP) receptor, PTH (7-34) has been shown to stimulate the transition of hair follicles from the resting (telogen) phase to the active growth (anagen) phase and to promote the proliferation of epidermal cells.
In studies involving C57 BL/6 mice, the administration of PTH (7-34) induced a remarkable shift in the hair cycle. A significant majority of resting telogen hair follicles, approximately 99%, were prompted into the proliferative anagen state following treatment with PTH (7-34). nih.gov In stark contrast, 100% of the hair follicles in the control group that did not receive the peptide remained in the telogen phase. nih.gov Furthermore, PTH (7-34) appeared to influence the progression of the anagen phase. In mice that were already in the anagen phase, treatment with PTH (7-34) resulted in a higher percentage of follicles reaching an advanced stage of anagen (anagen VI) compared to the control groups. nih.gov
Research utilizing SKH-1 hairless mice has further substantiated the proliferative effects of PTH (7-34) on both hair and skin. In these models, treatment with a PTH antagonist led to a notable increase in the incorporation of [3H]thymidine into epidermal DNA, indicating enhanced cell division. physiology.org This was accompanied by a significant increase in both the number and length of hair shafts. physiology.org Specifically, studies have reported a 244% increase in [3H]thymidine incorporation, a 246% increase in the number of hair shafts, and a 180% increase in the length of hair shafts in SKH-1 mice treated with PTH-(7-34). physiology.org Topical application of PTH (7-34) in a liposome cream to SKH-1 hairless mice also resulted in marked stimulation of hair growth, with treated mice exhibiting significantly longer hairs and a greater number of visible hairs compared to controls. wustl.edunih.gov
The proposed mechanism for these observations is the competitive inhibition of the antiproliferative and prodifferentiating effects of PTHrP by PTH (7-34). wustl.edu PTHrP is thought to be a factor that helps control the hair cycle, and by blocking its receptor, PTH (7-34) effectively promotes hair growth and epidermal proliferation. nih.gov
| Parameter | Mouse Model | Treatment Group | Control Group | Percentage Change/Result | Reference |
|---|---|---|---|---|---|
| Induction of Anagen Phase | C57 BL/6 | PTH (7-34) | Placebo | 99% of follicles entered anagen | nih.gov |
| Progression to Anagen VI (Spontaneous Anagen) | C57 BL/6 | PTH (7-34) | Placebo | 19% of follicles in anagen VI | nih.gov |
| Progression to Anagen VI (Induced Anagen) | C57 BL/6 | PTH (7-34) | Placebo | 22.3% of follicles in anagen VI | nih.gov |
| [3H]thymidine Incorporation into Epidermal DNA | SKH-1 Hairless | PTH (7-34) | Vehicle | 244% increase | physiology.org |
| Number of Hair Shafts | SKH-1 Hairless | PTH (7-34) | Vehicle | 246% increase | physiology.org |
| Length of Hair Shafts | SKH-1 Hairless | PTH (7-34) | Vehicle | 180% increase | physiology.org |
Potential Influence on Vascular Calcification (as part of C-PTH fragments)
The role of C-terminal parathyroid hormone (C-PTH) fragments, including the synthetic fragment PTH (7-34), in vascular calcification is complex and appears to be antagonistic to the effects of N-terminal PTH fragments. While PTH (1-34) has been shown to reduce vascular calcification in some preclinical models, C-terminal fragments are suggested to have opposing effects, potentially promoting calcification by interfering with the protective mechanisms of PTHrP.
In vitro studies using bovine vascular smooth muscle cells (BVSMC) have provided insights into the potential influence of PTH (7-34) on vascular calcification. In these models, PTHrP (1-34) and PTH (1-34) were found to inhibit BVSMC calcification in a dose-dependent manner. Conversely, the PTHrP antagonist, PTHrP (7-34), was observed to dose-dependently increase calcium deposition by these cells. This suggests that by blocking the PTH/PTHrP receptor, PTH (7-34) can counteract the inhibitory effects of endogenous PTHrP on vascular calcification, thereby potentially promoting the calcification process.
The accumulation of C-terminal PTH fragments is particularly relevant in the context of chronic kidney disease, where these fragments are found in high concentrations. It is hypothesized that these C-terminal fragments may contribute to the vascular calcification often observed in this condition. The actions of C-terminal fragments are thought to be mediated through a distinct C-PTH receptor, which is different from the classical PTH/PTHrP type 1 receptor.
| Compound | Effect on BVSMC Calcification | Mechanism | Reference |
|---|---|---|---|
| PTHrP (1-34) | Inhibition (dose-dependent) | Agonist of PTH/PTHrP receptor | |
| PTH (1-34) | Inhibition (dose-dependent) | Agonist of PTH/PTHrP receptor | |
| PTHrP (7-34) | Increased calcium deposition (dose-dependent) | Antagonist of PTH/PTHrP receptor, blocking the inhibitory effect of endogenous PTHrP |
Role in Apparent Tissue Resistance to PTH in Specific Conditions (e.g., chronic renal failure)
In conditions such as chronic renal failure, there is a state of apparent tissue resistance to the actions of parathyroid hormone. C-terminal fragments of PTH, which accumulate in the circulation of individuals with impaired renal function, are believed to play a role in this phenomenon. The fragment PTH (7-34), as a representative of these C-terminal peptides, is implicated in the mechanisms underlying this resistance.
The accumulation of C-terminal PTH fragments, including a fragment analogous to PTH (7-34) known as PTH (7-84), is a hallmark of chronic kidney disease. These fragments can antagonize the biological activity of the full-length PTH (1-84). In preclinical models, PTH (7-84) has been shown to counteract the calcemic effects of PTH (1-84). nih.gov For instance, when administered simultaneously with PTH (1-84) in a 1:1 molar ratio to parathyroidectomized rats, PTH (7-84) was found to decrease the calcemic response to PTH (1-84) by 94%.
One of the proposed mechanisms for this antagonism is the downregulation of the PTH/PTHrP receptor (PTH1R). It has been suggested that C-terminal fragments can induce the internalization of the PTH1R without activating it. This reduction in the number of available receptors on the cell surface would lead to a diminished response to the active, full-length PTH. This could, in turn, contribute to the development of adynamic bone disease, a condition characterized by low bone turnover, which is sometimes observed in patients with chronic renal failure.
In experimental models of renal failure in rats, a significant decrease in PTH1R mRNA expression in bone has been observed. While treatment with PTH (1-34) could increase this expression, PTH (7-34) had no such effect, further suggesting a differential role of these fragments in PTH signaling and receptor regulation in the context of renal disease.
| Parameter | Model | Effect of PTH (1-84) or (1-34) | Effect of C-terminal PTH fragments (e.g., 7-84) | Reference |
|---|---|---|---|---|
| Calcemic Response | Parathyroidectomized rats | Increased plasma calcium | Antagonized the calcemic response to PTH (1-84) | |
| PTH1R mRNA Expression in Bone | Rats with experimental renal failure | Increased expression (with PTH 1-34) | No effect (with PTH 7-34) | |
| PTH1R Internalization | In vitro cell models | Internalization with activation | Internalization without activation |
Metabolism and Pharmacokinetics of Parathyroid Hormone 7 34 in Research Models
Endogenous Production and Circulating Levels of N-Truncated PTH Fragments
Parathyroid hormone (PTH) undergoes complex metabolism, resulting in a variety of circulating fragments. The primary secreted form is the full-length, biologically active molecule, PTH(1-84). mdpi.com However, both the parathyroid glands and peripheral tissues, particularly the liver and kidneys, are involved in the proteolytic cleavage of PTH(1-84). oncohemakey.comnih.gov This process generates N-terminally truncated fragments, which are also referred to as C-terminal fragments because they lack the initial amino acids but retain the carboxyl-terminal end.
These fragments are not merely inactive degradation products. A significant N-truncated fragment identified in circulation is PTH(7-84). oncohemakey.comnih.gov This fragment can be secreted directly from the parathyroid glands or arise from the peripheral metabolism of intact PTH. oncohemakey.comnih.govphysiology.org The production and secretion of these fragments are regulated by extracellular calcium levels. High calcium concentrations not only suppress the secretion of intact PTH(1-84) but also enhance its intracellular degradation within the parathyroid gland, leading to a preferential release of N-truncated fragments like PTH(7-84). nih.govphysiology.orgmdpi.com
While PTH(7-84) is a recognized circulating form, the specific levels of the shorter Parathyroid Hormone (7-34) fragment as an endogenously produced entity are not well-defined in research models. physiology.orgphysiology.org It is generally understood to be part of the broader family of N-truncated peptides. The concentration of C-terminal fragments, as a group, is several times greater than that of the intact hormone in circulation, largely due to their longer half-life. physiology.org These fragments accumulate significantly in individuals with chronic kidney disease, as their clearance is primarily renal. nih.govoup.com However, to date, specific circulating levels of PTH(7-34) have not been precisely estimated in experimental animal models. physiology.org
Enzymatic Degradation Pathways of Parathyroid Hormone (7-34)
The metabolism of PTH peptides, including fragments like Parathyroid Hormone (7-34), is a rapid process mediated by various proteolytic enzymes. While direct studies on the enzymatic degradation of PTH(7-34) are limited, the pathways can be inferred from research on related PTH molecules, such as PTH(1-84) and PTH(1-34) (teriparatide).
The stability of PTH fragments in the body is low due to their susceptibility to proteolysis. Key enzymes involved in the degradation of the parent PTH molecule include:
Cathepsins: Cathepsins B and H, which are cysteine proteases, are found in the parathyroid glands and in hepatic Kupffer cells, a primary site for PTH degradation. physiology.org These enzymes are known to cleave intact PTH. physiology.org
Chymotrypsin-like Endopeptidases: Studies using opossum kidney cells, which mimic proximal renal tubules, have identified a chymotrypsin-like endopeptidase responsible for the hydrolysis of PTH(1-84). nih.gov
Gastrointestinal Proteases: Research on teriparatide (PTH(1-34)) has shown that it is rapidly and entirely degraded by gastrointestinal enzymes such as trypsin, chymotrypsin, and pepsin within minutes. researchgate.net Elastase also contributes to its degradation, though to a lesser extent. researchgate.net Given that PTH(7-34) is a sub-fragment of PTH(1-34), it is highly susceptible to cleavage by these same proteases.
Studies using synthetic PTH(7-34) analogs as research tools confirm their rapid disappearance from the bloodstream when administered to animals, which is indicative of swift proteolytic degradation. researchgate.netresearchgate.net The inherent instability of the peptide backbone in the presence of these aggressive proteases is a primary factor limiting the in vivo half-life of PTH(7-34).
In vivo Clearance and Half-Life in Animal Models
The in vivo clearance of Parathyroid Hormone (7-34) is expected to be rapid, consistent with other small peptide hormones. While specific pharmacokinetic studies detailing the precise half-life of the PTH(7-34) fragment are scarce, its clearance profile can be extrapolated from data on closely related PTH peptides and synthetic analogs. pnas.org
Research involving synthetic antagonists, such as [Tyr34]bPTH-(7-34)-amide, notes that little is known about their specific degradation and half-life but acknowledges the need for repeated administration to maintain effects, implying rapid clearance. pnas.org Both PTH(1-34) and a bovine PTH(7-34) analog disappear quickly from circulation when administered to animals. researchgate.netresearchgate.net
The primary route of clearance for C-terminal PTH fragments is glomerular filtration in the kidneys. oncohemakey.com Intact PTH(1-84) has a very short half-life of approximately 2 to 4 minutes in circulation. oncohemakey.comwikipedia.orgelifesciences.org The active fragment PTH(1-34) also has a short terminal half-life in rats, measured in minutes. This rapid clearance is attributed to both metabolism in the liver and kidneys and renal excretion. nih.gov Given its smaller size, PTH(7-34) is presumed to be cleared at a similar or even faster rate.
The following table presents pharmacokinetic data for related PTH peptides in rat models, providing context for the expected rapid clearance of PTH(7-34).
| Peptide | Animal Model | Terminal Half-Life (t½) |
|---|---|---|
| PTH(1-34) | Rat | ~26 minutes (elimination) |
| PTH(1-34) | TPTX Rat | 7.8 minutes |
| PTH(1-84) | TPTX Rat | 5.4 minutes |
| PTH-CBD (Long-Acting Analog) | Rat | 270 ± 67.6 minutes |
TPTX: Thyroparathyroidectomized; CBD: Collagen-Binding Domain. Data compiled from multiple sources. nih.govnih.gov
Development and Application of Parathyroid Hormone 7 34 Analogs in Research
Design and Synthesis of Modified Parathyroid Hormone (7-34) Analogs
The development of modified PTH(7-34) analogs has been driven by the need for enhanced potency, stability, and utility as research probes. The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for precise, residue-by-residue construction of the peptide chain and the incorporation of non-standard amino acids or modifications. tandfonline.com
Key strategies in the design and synthesis of these analogs include:
Amino Acid Substitution: Strategic replacement of specific amino acids can significantly enhance antagonist potency and receptor affinity. A notable example is the substitution of Glycine at position 12 with D-Tryptophan, which was found to increase PTH1R affinity and cAMP inhibitory activity by 10- to 20-fold. nih.gov Further modifications, such as replacing Methionine at positions 8 and 18 with Norleucine (Nle) and Phenylalanine at position 34 with Tyrosine (Tyr), have been incorporated to create highly potent antagonists like [Nle8,18, D-Trp12, Tyr34]bPTH(7-34)NH2. researchgate.netnih.gov
Backbone Modification: A significant challenge with peptide-based tools is their rapid degradation by proteases. patsnap.comacs.org To overcome this, researchers have designed analogs with modified peptide backbones. One successful approach involves the periodic replacement of α-amino acid residues with homologous β-amino acid residues. This creates an α/β-peptide that retains the antagonist and inverse agonist activities of the original peptide but exhibits markedly enhanced stability in the presence of proteases. acs.orgnih.gov
Labeling and Biotinylation: For receptor identification, purification, and characterization studies, analogs are often tagged with biotin (B1667282) or other labels. A specialized solid-phase synthesis methodology allows for the selective biotinylation of specific lysine (B10760008) residues within the peptide sequence. For instance, a biotinylated PTHrP antagonist, [Leu11,D-Trp12,Lys13(Nε-(biotinyl-β-Ala))]PTHrP(7-34)NH2, was developed as a high-affinity probe for PTH receptors. nih.govhuji.ac.il These tagged analogs serve as invaluable tools for receptor binding assays and cross-linking studies to identify receptor proteins. huji.ac.il
| Analog | Key Modification(s) | Synthesis Approach | Primary Rationale |
| [Tyr34]bPTH(7-34)NH2 | Substitution of Phenylalanine with Tyrosine at position 34 | Solid-Phase Synthesis | To create an early-generation antagonist for in vivo studies. researchgate.net |
| [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 | Nle for Met at positions 8 & 18; D-Trp for Gly at 12; Tyr for Phe at 34 | Solid-Phase Synthesis | To enhance potency and stability for in vivo antagonist activity. nih.govnih.gov |
| α/β-PTH(7-34) | Periodic replacement of α-amino acids with β-amino acids | Microwave-Assisted Solid-Phase Synthesis | To increase resistance to proteolytic degradation while retaining antagonist/inverse agonist activity. acs.orgnih.govresearchgate.net |
| Biotinylated PTHrP(7-34) Analogs | Attachment of a biotinyl group to a specific Lysine residue | Selective Solid-Phase Biotinylation | To create high-affinity probes for receptor characterization, visualization, and purification. nih.govhuji.ac.il |
Use of Parathyroid Hormone (7-34) and its Analogs as Pharmacological Tools
The synthesized analogs of PTH(7-34) serve as sophisticated pharmacological probes to dissect the complex biology of the PTH1 receptor, which mediates the actions of both PTH and PTH-related protein (PTHrP).
PTH(7-34) and its analogs are instrumental in elucidating the mechanisms of ligand-receptor interaction and the subsequent activation of distinct signaling cascades. By binding to the PTH1R without triggering a full agonistic response, these peptides help stabilize the receptor in specific conformations, allowing researchers to study the structural requirements for signaling.
Mapping Receptor Binding Domains: Studies using chimeric receptors have leveraged the species-specific binding affinity of PTH(7-34). For example, PTH(7-34) binds to the human PTH1R with approximately 30-fold higher affinity than to the rat PTH1R. By creating reciprocal rat/human receptor chimeras, researchers identified the amino-terminal extracellular domain of the receptor as the primary determinant for this selective, high-affinity binding. physiology.orgphysiology.org
Dissociating Signaling Pathways: The PTH1R can activate multiple intracellular pathways, including the Gs/cAMP and Gq/PLC pathways, as well as β-arrestin-mediated signaling. doi.orgoup.com Analogs of PTH(7-34) have revealed that these pathways can be selectively modulated. Strikingly, research has shown that PTH(7-34) can stimulate the internalization of the PTH1R without activating either the adenylyl cyclase (AC) or phospholipase C (PLC) pathways. oup.com This finding demonstrates a clear dissociation between G protein-mediated receptor activation and receptor endocytosis, suggesting they are controlled by different receptor conformations. oup.com
Investigating Inverse Agonism: In certain pathological conditions, PTH1R can be constitutively active, signaling even in the absence of a ligand. Analogs such as [Leu11,d-Trp12]PTHrP-(7–34) and others derived from PTH(7-34) can act as "inverse agonists" on these mutant receptors. acs.orgphysiology.org Instead of merely blocking an agonist, they actively reduce the receptor's basal, ligand-independent signaling activity, providing a powerful tool to study and potentially counteract diseases caused by receptor overactivity. nih.govphysiology.org
The utility of PTH(7-34) analogs extends from cell-based assays to whole-animal studies, providing a comprehensive understanding of PTH1R function in physiological and pathophysiological contexts.
In Vitro Studies: In cultured cell systems, PTH(7-34) and its related peptides are routinely used to block PTH- or PTHrP-induced effects. For instance, analogs like PTHrP(7-34)NH2 effectively antagonize the production of cyclic AMP (cAMP) stimulated by PTHrP in rat osteosarcoma cells (ROS 17/2.8), a common model for studying bone cell biology. researchgate.netnih.gov The inability of certain N-truncated fragments like hPTH-(7-84) to block PTH(1-34)-induced cAMP accumulation in these cells, while shorter antagonists do, helps to differentiate the mechanisms of action between different PTH fragments. oup.com
| Analog | In Vitro Model System | Key Finding |
| PTHrP(7-34)NH2 | Rat osteosarcoma cells (ROS 17/2.8) | Antagonized PTHrP-stimulated cyclic AMP production. nih.gov |
| PTH(7-34) | Human/Rat Chimeric PTH1R expressing cells | Identified the N-terminal extracellular domain of the PTH1R as a key determinant of binding affinity. physiology.org |
| PTH(7-34) | Renal distal convoluted tubule cells | Induced PTH1R internalization without activating adenylyl cyclase or phospholipase C, dissociating internalization from G-protein signaling. oup.com |
| [D-Trp12,Tyr34]PTH(7-34)NH2 | CHO-K1 cells expressing hPTH1R | Completely antagonized PTH(1-34)-stimulated cAMP accumulation. doi.org |
In Vivo Studies: Animal models are crucial for validating the physiological relevance of in vitro findings. In vivo experiments have confirmed the potent antagonist activity of PTH(7-34) analogs. In nude mice, PTHrP(7-34)NH2 was shown to completely block hypercalcemia induced by PTHrP(1-34). researchgate.netnih.gov In thyroparathyroidectomized rats, the highly potent analog [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 effectively inhibited the calcemic response stimulated by a PTH agonist in a dose-dependent manner. researchgate.netnih.gov Such studies have been pivotal in establishing the potential of these antagonists to counteract excessive PTH or PTHrP action in living organisms. nih.gov
| Analog | Animal Model | Key Outcome |
| PTHrP(7-34)NH2 | Nude Mice | Completely inhibited hypercalcemia induced by PTHrP(1-34). nih.gov |
| [Tyr34]bPTH-(7-34)NH2 | Rats | Inhibited the PTH-stimulated excretion of urinary phosphate (B84403) and cyclic AMP. researchgate.net |
| [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 | Thyroparathyroidectomized (TPTX) Rats | Dose-dependently inhibited the PTH-stimulated calcemic response, with maximal inhibition at a 200-fold molar excess. researchgate.netnih.gov |
Advanced Methodologies in Parathyroid Hormone 7 34 Research
In vitro Cell-Based Assay Systems for Receptor Activity
The antagonistic properties of PTH(7-34) are primarily investigated through in vitro cell-based assays that measure its ability to inhibit the signaling pathways activated by the full-length parathyroid hormone, PTH(1-34). These assays are crucial for quantifying the potency and efficacy of PTH(7-34) at its target receptor, the Parathyroid Hormone 1 Receptor (PTH1R).
A cornerstone of this research is the cyclic AMP (cAMP) accumulation assay . PTH(1-34) binding to PTH1R typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. PTH(7-34) is shown to be inactive in stimulating cAMP accumulation. doi.org Instead, it acts as a competitive antagonist, inhibiting the cAMP response induced by PTH(1-34). doi.orgnih.gov Studies in various cell lines, including Chinese Hamster Ovary (CHO) and human osteosarcoma (U2OS) cells stably expressing PTH1R, have demonstrated that PTH(7-34) does not induce cAMP accumulation on its own. researchgate.net The inhibitory effect is dose-dependent, and the concentration required for 50% inhibition (IC50) can be determined to quantify the antagonist's potency. For instance, a modified version of the peptide, [D-Trp12,Tyr34]PTH(7-34)NH2, completely antagonized the cAMP stimulation by PTH(1-34) with an IC50 value of 1 μM. doi.org
Another key signaling pathway activated by PTH1R involves the Gq protein, leading to the activation of phospholipase C and subsequent production of inositol (B14025) phosphates, such as inositol monophosphate (IP1) , and an increase in intracellular calcium (Ca2+). Assays measuring IP1 accumulation or intracellular Ca2+ fluxes are therefore employed to assess the impact of PTH(7-34) on this branch of PTH1R signaling. doi.org Consistent with its antagonistic role, PTH(7-34) has been shown to not induce IP1 accumulation or Ca2+ fluxes in CHO cells expressing PTH1R. researchgate.net
The following table summarizes findings from cell-based assays on PTH(7-34) activity.
| Assay Type | Cell Line | Ligand | Activity | Finding |
| cAMP Accumulation | CHO-PTH1R | PTH(7-34) | Antagonist | Did not induce cAMP accumulation. researchgate.net |
| cAMP Accumulation | U2OS-PTH1R | PTH(7-34) | Antagonist | Did not induce cAMP accumulation. researchgate.net |
| IP1 Accumulation | CHO-PTH1R | PTH(7-34) | Antagonist | No IP1 accumulation was observed. researchgate.net |
| Intracellular Ca2+ Flux | CHO-PTH1R | PTH(7-34) | Antagonist | No Ca2+ fluxes were observed. researchgate.net |
Animal Models for Investigating Antagonistic and Modulatory Roles
To understand the physiological consequences of PTH(7-34)'s antagonistic actions, researchers utilize various animal models. These in vivo studies are critical for assessing the systemic effects of the peptide on processes like calcium homeostasis and bone metabolism.
Rat models are frequently used to investigate the in vivo efficacy of PTH(7-34) and its analogs. In thyroparathyroidectomized (TPTX) rats, which lack endogenous parathyroid hormone, the administration of a PTH agonist like PTH(1-34) causes a measurable increase in serum calcium levels. nih.govpnas.org The antagonistic potential of PTH(7-34) is demonstrated by its ability to inhibit this hypercalcemic response. nih.govpnas.org For example, the analog [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 was shown to cause a dose-dependent inhibition of the calcemic response to a PTH agonist in TPTX rats. nih.gov Maximal inhibition of 84% was achieved with a 200-fold molar excess of the antagonist. nih.gov
Animal models of chronic kidney disease (CKD) are also employed, as this condition is often associated with elevated levels of N-terminally truncated PTH fragments. nih.gov In a rat model of CKD created by 5/6 nephrectomy, the effects of intermittent administration of PTH(7-34) were compared to those of PTH(1-34). nih.gov The study found no significant bone or vascular actions of PTH(7-34) in this model, in contrast to the anabolic and protective effects of PTH(1-34). nih.gov This highlights the importance of the N-terminal region for the biological activity of PTH.
Genetically modified animal models, such as mice with null alleles for the PTH gene or the GCM2 transcription factor crucial for parathyroid gland development, provide further tools for studying the effects of PTH peptides in a controlled genetic background. frontiersin.org
The table below presents a summary of key findings from animal model studies.
| Animal Model | Condition | Treatment | Key Finding |
| Thyroparathyroidectomized (TPTX) Rats | Hypoparathyroidism | [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 | Dose-dependently inhibited PTH agonist-induced hypercalcemia. nih.gov |
| TPTX Rats | Hypoparathyroidism | [Tyr34]bovine PTH-(7-34)-amide | Inhibited PTH-mediated elevation of plasma calcium. pnas.org |
| 5/6 Nephrectomized Rats | Chronic Kidney Disease | PTH(7-34) | No significant effects on bone architecture or vascular calcification. nih.gov |
Biophysical Techniques for Ligand-Receptor Interaction Studies
A deep understanding of the antagonistic action of PTH(7-34) requires detailed knowledge of its interaction with the PTH1R at a molecular level. Biophysical techniques are indispensable for characterizing the structural and energetic aspects of this ligand-receptor binding.
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the solution structures of PTH fragments and their analogs. oup.comphysiology.orgnih.gov These studies have revealed that PTH peptides can adopt helical structures, particularly in membrane-mimicking environments. oup.comsemanticscholar.org NMR studies on cyclic antagonist analogs of PTHrP-(7-34) have shown that the helical conformation in the C-terminal region is important for receptor binding. nih.gov
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions. It has been employed to measure the binding affinity of PTH fragments to the extracellular domain (ECD) of the PTH1R. pnas.orgnih.gov In competition assays, unlabeled peptides like PTH(7-34) compete with a biotinylated PTH tracer for binding to the receptor's ECD, allowing for the determination of binding affinities and IC50 values. pnas.orgnih.gov
Bio-layer interferometry , using systems like the Octet, provides real-time analysis of ligand-receptor binding kinetics. This technique has been used to measure the association and dissociation rates of PTH peptides binding to the PTH1R ECD immobilized on a sensor tip. nih.gov
These biophysical approaches have been instrumental in supporting the "two-domain" model of PTH-PTH1R interaction. This model posits that the C-terminal portion of the ligand (present in PTH(7-34)) binds with high affinity to the N-terminal extracellular domain of the receptor, while the N-terminal portion of the ligand (absent in PTH(7-34)) interacts with the transmembrane domain to activate signaling. pnas.orgnih.gov
Genetic and Molecular Approaches for Receptor Characterization
Genetic and molecular biology techniques are essential for dissecting the specific regions and amino acid residues of the PTH1R that are critical for binding PTH(7-34) and for distinguishing between agonist and antagonist interactions.
Site-directed mutagenesis of the PTH1R allows researchers to systematically alter specific amino acids and assess the impact on ligand binding and receptor function. By creating receptor mutants and testing their ability to bind PTH(7-34), specific residues involved in the interaction can be identified. For example, alanine-scanning mutagenesis of the N-terminal extracellular domain of the PTH1R identified Thr33 and Gln37 as residues that contribute to functional binding interactions with the (7-34) portion of PTH. physiology.org
The use of chimeric receptors , where domains are swapped between different species (e.g., human and rat PTH1Rs), has helped to pinpoint the regions responsible for ligand binding selectivity. Studies with such chimeras revealed that the N-terminal extracellular domain is the major determinant for the higher affinity binding of PTH-(7-34) to the human PTH1R compared to the rat receptor. physiology.org
Photoaffinity cross-linking is a powerful technique to identify direct points of contact between the ligand and the receptor. A photoreactive group is incorporated into the PTH(7-34) peptide, and upon UV irradiation, it forms a covalent bond with nearby residues on the receptor. Subsequent analysis can then identify the specific site of interaction. This method, along with mutagenesis, has provided a detailed map of the ligand-receptor binding interface. oup.comphysiology.org
These molecular approaches have been crucial in confirming that the N-terminal extracellular domain of the PTH1R serves as the primary binding site for the C-terminal portion of PTH, as represented by the PTH(7-34) fragment. physiology.org
Future Research Directions for Parathyroid Hormone 7 34
Definitive Identification and Characterization of Novel Receptors
While PTH(7-34) is known to interact with the PTH1R, there is mounting evidence suggesting the existence of other, as-yet-unidentified receptors that may bind this and other C-terminal PTH fragments. oup.comphysiology.org The definitive identification and characterization of these putative novel receptors is a paramount objective for future research.
Studies have pointed to the existence of a distinct C-terminal PTH receptor (CPTHR) in bone and kidney cells, which may mediate biological actions different from those of the well-characterized PTH1R. physiology.orgamegroups.org Furthermore, research on the rat supraoptic nucleus has demonstrated specific binding of PTHrP-(7-34), a related peptide, which was not displaced by PTH-(1-34), suggesting a novel receptor in this brain region. oup.com Future research must focus on:
Receptor Cloning and Sequencing: Employing modern molecular biology techniques to isolate and sequence the gene(s) encoding these putative receptors.
Binding Affinity and Specificity Studies: Characterizing the binding kinetics of PTH(7-34) and a panel of related PTH fragments to these newly identified receptors.
Tissue Distribution Mapping: Determining the precise anatomical locations and cell types expressing these novel receptors to infer their potential physiological roles.
Successful identification of novel receptors for PTH(7-34) would represent a paradigm shift in our understanding of parathyroid hormone physiology, suggesting a more complex regulatory system than is currently appreciated.
Comprehensive Mapping of PTH(7-34)-Specific Signal Transduction Cascades
The intracellular signaling pathways initiated by PTH(7-34) are not fully understood and appear to be context- and cell-type-dependent. While it is widely regarded as a competitive antagonist of PTH(1-34)-mediated adenylyl cyclase activation, some studies suggest it may function as a biased agonist. nih.govdoi.org This biased agonism could involve the selective activation of certain signaling pathways, such as the β-arrestin-extracellular signal-regulated kinase (ERK)1/2 pathway, without engaging the classical G-protein-cAMP-protein kinase A axis. nih.govportlandpress.com
However, the evidence for β-arrestin-mediated signaling by PTH(7-34) is conflicting, with some studies failing to replicate these findings in different cell lines. nih.govresearchgate.net This discrepancy underscores the need for a more comprehensive mapping of its signaling cascades. Key research objectives should include:
Global Phosphoproteomics and Kinomics: To identify all downstream signaling molecules that are activated or inhibited in response to PTH(7-34) stimulation in various cell types.
Investigation of G-protein-Independent Signaling: To definitively determine the role of β-arrestin and other scaffolding proteins in mediating the effects of PTH(7-34). portlandpress.com
Comparative Signaling Profiling: To compare the signaling signatures of PTH(7-34) with those of full-length PTH and other PTH fragments to understand the unique signaling properties of this peptide.
A clear understanding of PTH(7-34)-specific signaling is crucial for interpreting its biological effects and for the potential development of pathway-selective therapeutic agents.
| Study Finding | Signaling Pathway Implicated | Cell Type | Conclusion |
| Gesty-Palmer et al. (2006) | β-arrestin-ERK1/2 activation | HEK-293 cells | Functions as a biased agonist. doi.org |
| Jean-Alphonse et al. (2017) | No activation of cAMP or Ca2+ signaling | CHO-PTH1R and U2OS-PTH1R-Int cells | Does not induce Gαs and Gαq signaling. researchgate.net |
| Ferrari et al. (2005) | PTH1R internalization without activation | Kidney cells | Suggests a distinct cellular mechanism of action. nih.gov |
Exploration of Unique Biological Functions Beyond Antagonism
Emerging research indicates that PTH(7-34) may possess unique biological functions that are independent of its well-established role as a PTH1R antagonist. These novel activities suggest that PTH(7-34) and its endogenously produced counterparts could have specific physiological roles.
One of the most intriguing findings is the ability of PTH(7-34) to stimulate the transition of resting hair follicles (telogen) into a proliferative state (anagen) in mice. nih.gov This suggests a potential role for PTH fragments in the regulation of the hair cycle. Additionally, some studies have shown that PTH(7-34) can induce the internalization and downregulation of the PTH1R without prior receptor activation, a phenomenon that could modulate cellular responsiveness to full-length PTH. nih.gov
Future research should aim to:
Systematically Screen for Novel Bioactivities: Utilize high-throughput screening assays to test the effects of PTH(7-34) on a wide range of cellular processes and in different organ systems.
Investigate the Mechanism of Hair Follicle Stimulation: Elucidate the molecular pathways through which PTH(7-34) promotes hair growth, which could have implications for treating hair loss disorders.
Explore Effects on Bone and Mineral Metabolism: While some studies in animal models of renal failure did not find significant independent effects of PTH(7-34) on bone architecture or vascular calcification, further investigation under different physiological and pathological conditions is warranted. nih.gov
Discovering unique biological functions for PTH(7-34) will be critical to understanding the full spectrum of parathyroid hormone's regulatory influence.
Elucidation of Physiological Significance in Health and Disease States
A crucial area for future research is to determine the physiological and pathological relevance of endogenously produced N-terminally truncated PTH fragments, for which PTH(7-34) serves as a synthetic analog. Large C-terminal fragments of PTH are known to accumulate in the circulation, particularly in patients with chronic kidney disease (CKD). amegroups.orgnih.gov The biological consequences of this accumulation are a subject of intense debate.
Some evidence suggests that these fragments may have biological activities that oppose those of intact PTH, potentially acting as competitive inhibitors at the PTH1R or signaling through their own receptors to exert distinct effects. amegroups.orgrevistanefrologia.com This could have significant implications for the pathophysiology of renal osteodystrophy and other complications of CKD.
Key research questions to be addressed include:
Correlation of Fragment Levels with Clinical Outcomes: To conduct large-scale clinical studies to correlate the circulating levels of various PTH fragments with bone turnover markers, vascular calcification, and other clinical endpoints in both healthy individuals and patients with diseases such as CKD and hyperparathyroidism.
In Vivo Studies in Animal Models: To use animal models to investigate the long-term consequences of elevated levels of N-terminally truncated PTH fragments on bone, cardiovascular, and renal health.
Development of Specific Assays: To create and validate new immunoassays that can specifically measure PTH(7-84) and other relevant fragments to facilitate clinical and basic research. nih.gov
Clarifying the in vivo roles of these fragments will be essential for improving the diagnosis and management of disorders related to parathyroid hormone dysregulation.
Investigation of Endogenous Regulation and Production Mechanisms of PTH(7-34)
While PTH(7-34) is a synthetic peptide, understanding the production and regulation of its naturally occurring counterparts, such as PTH(7-84), is fundamental to appreciating its potential physiological relevance. These fragments are generated both by direct secretion from the parathyroid glands and through the peripheral metabolism of intact PTH(1-84), primarily in the liver and kidneys. oup.comamegroups.org
The factors that regulate the relative production of intact PTH versus its N-terminally truncated fragments are not well understood. It is possible that certain physiological or pathological states could alter the enzymatic cleavage of PTH, leading to changes in the ratio of full-length hormone to its fragments.
Future research in this area should focus on:
Identifying the Proteolytic Enzymes: To identify and characterize the specific proteases in the parathyroid glands, liver, and kidneys that are responsible for generating N-terminally truncated PTH fragments.
Investigating Regulatory Factors: To determine how factors such as serum calcium, phosphate (B84403), vitamin D, and fibroblast growth factor 23 (FGF23) influence the production and secretion of these fragments. mdpi.com
Studying Fragment Metabolism in Disease: To examine how diseases, particularly chronic kidney disease, affect the metabolism and clearance of PTH fragments, leading to their accumulation. nih.gov
Q & A
Q. What are the recommended methodologies for synthesizing PTH(7-34) with high purity?
PTH(7-34) is synthesized via solid-phase peptide synthesis (SPPS) . Key steps include:
- Resin loading : Anchoring the first amino acid (e.g., methionine) to a solid resin.
- Deprotection : Removing Fmoc/t-Bu protecting groups using piperidine.
- Coupling : Activating amino acids with HBTU/DIC and coupling sequentially.
- Cleavage : Releasing the peptide using TFA/water/triisopropylsilane (95:2.5:2.5) and purifying via reverse-phase HPLC .
Industrial-scale production uses automated synthesizers with rigorous QC (e.g., mass spectrometry, amino acid analysis) to ensure >97% purity .
Q. What structural features distinguish PTH(7-34) from full-length PTH(1-84)?
PTH(7-34) lacks the N-terminal 1-6 residues critical for canonical receptor activation but retains residues 7-34 involved in receptor binding and signaling modulation. Its sequence (H-Met-His-Asn-Leu-Gly-Lys-His-Leu-Ser-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Glu-Asp-Val-His-Asn-Phe-NH₂) includes methionine residues prone to oxidation and a C-terminal helix crucial for partial agonism/antagonism .
Q. How does PTH(7-34) regulate calcium and phosphate homeostasis?
PTH(7-34) binds PTH1R receptors but activates non-classical pathways (e.g., β-arrestin signaling) instead of Gαs-mediated cAMP. It reduces renal phosphate reabsorption and enhances intestinal phosphate uptake via vitamin D-independent mechanisms. In bone, it weakly stimulates calcium release compared to PTH(1-34) .
Q. What assays are used to assess PTH(7-34) bioactivity?
Q. What stability challenges arise during PTH(7-34) storage?
- Oxidation : Methionine residues (positions 8, 18) form sulfoxides under ambient conditions, reducing bioactivity. Store lyophilized powder at -20°C (3 years) or in solvent at -80°C (1 year) .
- Aggregation : Use PBS (pH 7.4) with 0.1% BSA to prevent precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on PTH(7-34)’s receptor binding kinetics?
Discrepancies arise from assay conditions (e.g., buffer composition, receptor isoforms). Standardize protocols:
- Use homogeneous cell lines (e.g., HEK293-PTH1R) and measure binding affinity (Kd) via surface plasmon resonance (SPR).
- Compare antagonist potency using [D-Trp¹²,Tyr³⁴]bPTH(7-34) NH₂ (IC₅₀: 0.8 nM) as a reference .
Q. Why does PTH(7-34) exhibit partial agonism in some bone models but antagonism in renal cells?
Tissue-specific receptor conformations or co-receptor interactions (e.g., RAMP2) may explain divergent signaling. Perform mutagenesis studies on PTH1R’s J-domain (residues 168-198) to identify critical binding regions .
Q. How should researchers address intraoperative PTH(7-34) measurement inconsistencies?
Unexpectedly high intraoperative PTH levels may stem from cross-reactivity with C-terminal fragments. Use two-site immunoassays targeting the 7-34 epitope and validate with HPLC-MS/MS .
Q. What molecular modeling approaches predict PTH(7-34) interactions with PTH1R?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
